molecular formula C11H12O3S B12285106 (S)-2-BenzoylthiobutyricAcid

(S)-2-BenzoylthiobutyricAcid

Cat. No.: B12285106
M. Wt: 224.28 g/mol
InChI Key: MWTXTYLASUBWJH-UHFFFAOYSA-N
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Description

(S)-2-Benzoylthiobutyric Acid is an organic compound with a unique structure that includes a benzoyl group attached to a thiobutyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Benzoylthiobutyric Acid typically involves the reaction of benzoyl chloride with thiobutyric acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of (S)-2-Benzoylthiobutyric Acid may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can enhance the reproducibility and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Benzoylthiobutyric Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming (S)-2-Hydroxythiobutyric Acid.

    Substitution: The thiol group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

(S)-2-Benzoylthiobutyric Acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (S)-2-Benzoylthiobutyric Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

(S)-2-Benzoylthiobutyric Acid can be compared with other similar compounds, such as:

    2-Benzoylpropionic Acid: Similar in structure but lacks the thiol group, leading to different chemical properties and reactivity.

    2-Benzoylbenzoic Acid: Contains a benzoyl group attached to a benzoic acid backbone, resulting in different applications and biological activities.

    Thiobutyric Acid: Lacks the benzoyl group, making it less reactive in certain chemical reactions.

Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

2-benzoylsulfanylbutanoic acid

InChI

InChI=1S/C11H12O3S/c1-2-9(10(12)13)15-11(14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13)

InChI Key

MWTXTYLASUBWJH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)SC(=O)C1=CC=CC=C1

Origin of Product

United States

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